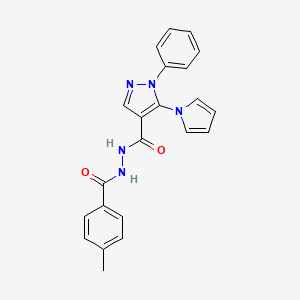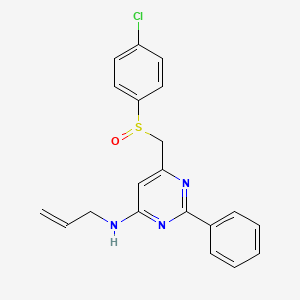![molecular formula C21H12F4N2O2S B3139249 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide CAS No. 477709-96-9](/img/structure/B3139249.png)
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide
Overview
Description
“N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide” is a complex organic compound . It is related to Bicalutamide, an oral nonsteroidal, anti-androgen drug used for prostate cancer .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the starting materials in the chemical synthesis of this compound is 4-amino-2-(trifluoromethyl)benzonitrile . The epoxide ring of the compound was opened with 4-fluorothiophenol in the presence of sodium hydride, then the obtained thioether derivative was oxidized by known method with m-chloroperbenzoic acid in dichloromethane to yield the final product .Molecular Structure Analysis
The molecular formula of this compound is C18H14F4N2O4S . The InChI string representation of the molecule isInChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) . Chemical Reactions Analysis
The compound is a member of the class of (trifluoromethyl)benzenes that is 4-amino-2-(trifluoromethyl)benzonitrile in which one of the amino hydrogens is substituted by a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group .Physical And Chemical Properties Analysis
The compound is a white to almost white powder to crystal . Its melting point ranges from 141.0 to 145.0 °C .Scientific Research Applications
Quantum Mechanical and Spectroscopic Studies
- The compound has been characterized using FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Density Functional Theory (DFT) calculations were employed to study its molecular geometry, vibrational wave numbers, infrared intensities, and Raman scattering data. These studies contribute to understanding the electronic properties and charge transfer within the molecule, which are crucial for designing drugs with specific interactions at the molecular level (Chandralekha et al., 2019).
Molecular Docking for Drug Design
- Molecular docking studies have been conducted to explore the biological activity of similar compounds, particularly their potential interactions with proteins related to diseases such as cancer. These studies aim to identify hydrogen bond lengths and binding energies, which are vital for assessing the efficacy and specificity of potential drug candidates (Chandralekha et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The compound is an intermediate in the synthesis of more complex pharmaceutical compounds. It is used in the synthesis of potential impurities of Bicalutamide, which is an oral nonsteroidal, anti-androgen drug used for prostate cancer . This suggests that it could have potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfinylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O2S/c22-16-6-4-13(5-7-16)20(28)27-17-8-9-19(14(10-17)12-26)30(29)18-3-1-2-15(11-18)21(23,24)25/h1-11H,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKYEUMNBVOIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate](/img/structure/B3139199.png)
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B3139202.png)
![(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B3139203.png)

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole](/img/structure/B3139218.png)
![1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone](/img/structure/B3139225.png)




![ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139271.png)